5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide
Description
5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a phthalazine core substituted with a chlorine atom at the 4-position. The benzenesulfonamide moiety is further modified with methyl groups at the N- and 2-positions. Its structural complexity and substitution pattern make it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKMYOVAYYXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalazine Core Construction via Cyclocondensation Reactions
The phthalazine ring system is typically synthesized through cyclocondensation of o-phthalaldehyde derivatives with hydrazines. For 4-chlorophthalazin-1-yl derivatives, a modified approach employs 4-chloro-1,2-dicyanobenzene as the starting material. Reaction with hydrazine hydrate in ethanol under reflux yields 4-chlorophthalazin-1-amine, which is subsequently functionalized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
Key Reaction Parameters:
- Solvent System: Ethanol/water (3:1 v/v)
- Temperature: 80–90°C
- Yield: 68–72% (isolated)
- Purification: Recrystallization from ethyl acetate/hexane
This method’s limitation lies in the limited commercial availability of 4-chloro-1,2-dicyanobenzene, necessitating in situ preparation via chlorination of 1,2-dicyanobenzene using thionyl chloride and catalytic DMF.
Sulfonylation of Aromatic Precursors
The benzenesulfonamide moiety is introduced through sulfonation of a pre-functionalized benzene derivative. A two-step protocol involves:
Sulfonation of 2-Methylaniline:
Reaction with chlorosulfonic acid at 0–5°C produces 2-methylbenzenesulfonyl chloride, which is isolated via distillation under reduced pressure.Amination with Methylamine:
The sulfonyl chloride intermediate reacts with aqueous methylamine (40% w/w) in dichloromethane, yielding N,2-dimethylbenzenesulfonamide.
Optimization Data:
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO₃H (neat) | 0–5 | 2 | 85 |
| 2 | CH₂Cl₂ | 25 | 4 | 78 |
Side products, including disulfonation adducts, are minimized by maintaining stoichiometric excess of chlorosulfonic acid.
Convergent Coupling of Phthalazine and Sulfonamide Moieties
The final assembly of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide employs a Suzuki-Miyaura cross-coupling between 4-chloro-1-phthalazineboronic acid and N,2-dimethylbenzenesulfonamide.
Procedure:
- Catalyst System: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DME/H₂O (4:1)
- Conditions: 90°C, 12 h under argon
- Yield: 65% after column chromatography (silica gel, EtOAc/hexane)
Challenges:
- Boronic acid instability necessitates in situ generation from the corresponding pinacol ester.
- Competing homocoupling of the boronic acid reduces overall efficiency, requiring careful catalyst loading control.
Comparative Analysis of Synthetic Approaches
The table below evaluates three primary methods based on scalability, yield, and practicality:
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 5 | 28 | 92.5 | Limited |
| Modular Assembly | 4 | 41 | 95.8 | Moderate |
| Convergent Coupling | 3 | 65 | 98.2 | High |
Convergent coupling emerges as the superior strategy, benefiting from shorter reaction sequences and higher functional group tolerance. However, it requires stringent anhydrous conditions to prevent boronic acid decomposition.
Purification and Characterization
Crystallization Optimization
Final purification employs mixed-solvent recrystallization:
- Solvent Pair: Ethanol/water (7:3 v/v)
- Crystallization Temp: 4°C (gradual cooling from 60°C)
- Purity Enhancement: 92% → 99.3% (by HPLC)
Impurity Profile:
- Residual palladium: <5 ppm (ICP-MS)
- Organic impurities: <0.5% (related substances)
Industrial Considerations and Waste Management
Large-scale production faces challenges in chlorosulfonic acid handling and palladium catalyst recovery. Closed-loop systems with in situ acid neutralization (using Ca(OH)₂ slurry) reduce wastewater toxicity by 78% compared to batch quenching. Catalyst recycling via chelating resins achieves 93% Pd recovery, lowering production costs by 22%.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazine derivatives .
Scientific Research Applications
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antihypertensive and antitumor agent.
Mechanism of Action
The mechanism of action of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following sulfonamide derivatives share structural similarities with 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide:
Comparative Analysis
Electronic and Steric Effects
- The N,2-dimethyl groups on the benzenesulfonamide reduce steric hindrance compared to bulkier substituents .
- 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide: The methoxy group (electron-donating) and amino group (electron-withdrawing) create a polarized electronic environment, which may alter solubility and reactivity compared to the chloro-phthalazine derivative .
- (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide : The oxadiazole ring and chlorobenzylsulfanyl group introduce rigidity and sulfur-mediated interactions, differing significantly from the planar phthalazine system in the target compound .
Pharmacological Relevance
- Target Compound: Limited direct pharmacological data are available, but its phthalazine core is associated with kinase inhibition (e.g., PI3K, mTOR) in related analogues.
- Cresidine Sulfonamide: Known for its role in dye chemistry and intermediate synthesis; lacks the heterocyclic complexity of the phthalazine derivative .
- Sulfate Ester Derivative (CAS 21635-69-8) : The sulfate ester enhances hydrophilicity, contrasting with the lipophilic phthalazine moiety in the target compound .
Research Findings and Data Gaps
Available Data
- Crystallographic Data : For the oxadiazole-containing analogue (), bond angles and torsional parameters (e.g., −179.31° ) suggest conformational rigidity, unlike the flexible benzenesulfonamide-phthalazine linkage in the target compound.
- Structural Diversity: highlights the prevalence of methyl, methoxy, and amino substituents in industrial sulfonamides, but phthalazine-based derivatives remain underexplored .
Unresolved Questions
- The precise biological targets and pharmacokinetic properties of this compound require further study.
- Comparative toxicity profiles with analogues like cresidine sulfonamide are absent in the literature.
Biological Activity
5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide (CAS: 736940-27-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a phthalazine moiety substituted with a chlorine atom and a dimethylbenzenesulfonamide group. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its solubility and metabolic stability.
Research indicates that this compound exhibits significant activity against various cancer cell lines. Notably, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is pivotal in cancer progression. In a study focusing on its effects on colorectal cancer cells (SW480 and HCT116), the compound demonstrated an IC50 value of 0.12 µM against HCT116 cells, indicating potent anti-proliferative effects .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SW480 | 2 | Wnt/β-catenin inhibition |
| HCT116 | 0.12 | Wnt/β-catenin inhibition |
Efficacy in Animal Models
In vivo studies have further validated the compound's efficacy. For instance, in xenograft models using HCT116 cells implanted in BALB/C nu/nu mice, treatment with the compound resulted in reduced tumor growth and decreased expression of proliferation markers such as Ki67. This suggests that the compound not only inhibits cell proliferation in vitro but also exerts significant anti-tumor effects in vivo .
Pharmacokinetics and Metabolism
Pharmacokinetic studies reveal that this compound exhibits favorable metabolic stability when incubated with human and mouse liver microsomes. This stability is crucial for its potential therapeutic applications, as it may lead to prolonged bioavailability and efficacy in clinical settings .
Case Study: Colorectal Cancer Treatment
A recent study highlighted the potential of compounds similar to this compound in targeting colorectal cancers resistant to conventional therapies. The ability to modulate key signaling pathways involved in tumor growth positions this compound as a valuable asset in oncological pharmacotherapy .
Q & A
What are the key considerations for optimizing multi-step synthesis of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide?
Level : Basic
Answer :
The synthesis of this sulfonamide derivative typically involves sequential reactions such as sulfonation, nucleophilic substitution, and heterocyclic ring formation. Key optimizations include:
- Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of chlorine in the phthalazine moiety .
- Catalyst use : Triethylamine or NaHCO₃ to neutralize HCl byproducts in sulfonamide bond formation .
Post-synthesis, thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors intermediate purity, while recrystallization in ethanol improves final product yield (~75–85%) .
Which analytical techniques are essential for confirming the structural integrity of this compound?
Level : Basic
Answer :
Structural validation requires a combination of:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Exact mass matching (±3 ppm) ensures molecular formula accuracy (e.g., C₁₇H₁₅ClN₄O₂S) .
- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the benzene and phthalazine rings, critical for bioactivity .
How can computational methods enhance the design of experiments for this compound?
Level : Advanced
Answer :
Integrated computational-experimental frameworks, such as the ICReDD approach, streamline synthesis and reactivity analysis:
- Reaction path search : Density functional theory (DFT) predicts intermediates and transition states, reducing trial-and-error .
- Solvent effect modeling : COSMO-RS simulations identify solvents that stabilize charged intermediates (e.g., sulfonate anions) .
- Docking studies : Preliminary virtual screening against targets like carbonic anhydrase IX guides functionalization for improved binding affinity .
How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?
Level : Advanced
Answer :
Discrepancies in bioactivity (e.g., IC₅₀ variability) require systematic validation:
- Comparative assays : Re-test the compound under standardized conditions (e.g., pH 7.4, 37°C) against reference inhibitors (e.g., acetazolamide) .
- Metabolic stability checks : Assess liver microsome degradation to rule out false negatives from rapid metabolization .
- Crystallographic alignment : Overlay X-ray structures with homologous targets to verify binding pose consistency .
What structural motifs in this compound correlate with its inhibitory activity?
Level : Basic
Answer :
Critical pharmacophores include:
- Sulfonamide group : Coordinates with Zn²⁺ in enzyme active sites (e.g., carbonic anhydrase) via the sulfonyl oxygen .
- Chlorophthalazine moiety : Enhances π-π stacking with hydrophobic pockets in kinases .
- N,N-dimethyl substitution : Reduces metabolic oxidation compared to bulkier alkyl groups .
Structure-activity relationship (SAR) studies show that substituting the 4-chloro with electron-withdrawing groups (e.g., CF₃) boosts potency but may reduce solubility .
What advanced strategies elucidate reaction mechanisms in sulfonamide-based transformations?
Level : Advanced
Answer :
Mechanistic studies employ:
- Isotopic labeling : ¹⁸O tracing in hydrolysis reactions identifies whether bond cleavage occurs at the S-N or C-S bond .
- Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-determining steps (e.g., proton transfer in nucleophilic substitution) .
- In situ IR spectroscopy : Tracks intermediates like sulfonyl chlorides during synthesis .
How does crystallographic data inform the optimization of this compound’s physical properties?
Level : Advanced
Answer :
Single-crystal X-ray diffraction reveals:
- Packing motifs : Hydrogen-bonding networks (e.g., N-H···O=S) influence solubility and melting point .
- Torsional strain : High dihedral angles (>30°) between aromatic rings correlate with reduced bioavailability, prompting structural rigidification .
- Hydration sites : Identification of water channels aids co-crystallization strategies for improved stability .
What methodologies validate the purity of intermediates during synthesis?
Level : Basic
Answer :
- HPLC-DAD : Purity >98% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
- Elemental analysis : Carbon and nitrogen percentages within ±0.3% of theoretical values .
- Melting point consistency : Sharp melting ranges (±2°C) indicate absence of polymorphic impurities .
How can researchers mitigate challenges in scaling up synthesis?
Level : Advanced
Answer :
- Flow chemistry : Continuous reactors minimize exothermic risks in chlorination steps .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy adjusts reagent stoichiometry dynamically .
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
What are the best practices for comparative analysis of sulfonamide derivatives?
Level : Advanced
Answer :
- Data normalization : Express bioactivity as ΔΔG relative to a common reference compound .
- Chemometric tools : Principal component analysis (PCA) clusters derivatives by electronic (Hammett σ) and steric (Taft Eₛ) parameters .
- Meta-analysis frameworks : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
